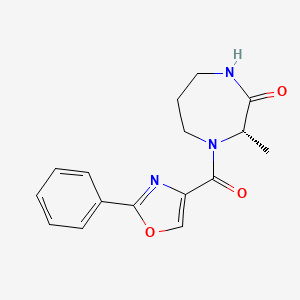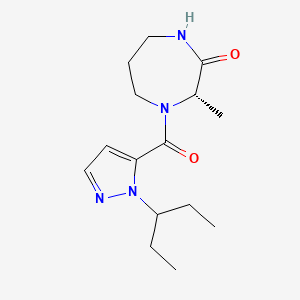![molecular formula C16H19FN4O3 B7352339 (3S)-4-[2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352339.png)
(3S)-4-[2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoyl]-3-methyl-1,4-diazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-4-[2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoyl]-3-methyl-1,4-diazepan-2-one, also known as FUB-CBD, is a synthetic cannabinoid that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
(3S)-4-[2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoyl]-3-methyl-1,4-diazepan-2-one binds to cannabinoid receptors in the body, which activates various signaling pathways. This activation leads to the modulation of neurotransmitter release, which can affect various physiological processes. This compound has been shown to have a higher affinity for CB2 receptors than CB1 receptors, which may contribute to its potential therapeutic properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce pain and inflammation, as well as modulate immune response. This compound has also been shown to have anticonvulsant properties and may have potential in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
(3S)-4-[2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoyl]-3-methyl-1,4-diazepan-2-one has advantages and limitations for lab experiments. One advantage is its potential therapeutic properties, which make it a promising candidate for further research. However, this compound is a synthetic compound and may have limitations in terms of its similarity to natural cannabinoids. Additionally, the potential side effects and toxicity of this compound need to be further investigated.
Future Directions
For (3S)-4-[2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoyl]-3-methyl-1,4-diazepan-2-one research include investigating its potential in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Further research is also needed to determine the optimal dosage and administration of this compound, as well as its potential side effects and toxicity. Additionally, this compound may have potential in the development of novel cannabinoid-based therapies for various medical conditions.
Synthesis Methods
(3S)-4-[2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoyl]-3-methyl-1,4-diazepan-2-one is synthesized through a multistep process that involves the reaction of 2-fluoro-5-nitrobenzoyl chloride with 2-oxoimidazolidine, followed by reduction with sodium borohydride and reaction with 3-methyl-1,4-diazepan-2-one. The final product is purified through column chromatography.
Scientific Research Applications
(3S)-4-[2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoyl]-3-methyl-1,4-diazepan-2-one has shown potential in scientific research as a cannabinoid receptor agonist. Studies have shown that this compound binds to both CB1 and CB2 receptors, which are involved in various physiological processes such as pain modulation, immune response, and inflammation. This compound has also been shown to have potential in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
properties
IUPAC Name |
(3S)-4-[2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoyl]-3-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3/c1-10-14(22)18-5-2-7-20(10)15(23)12-9-11(3-4-13(12)17)21-8-6-19-16(21)24/h3-4,9-10H,2,5-8H2,1H3,(H,18,22)(H,19,24)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPCATHGOFWAAZ-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)C2=C(C=CC(=C2)N3CCNC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)C2=C(C=CC(=C2)N3CCNC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-4-(2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carbonyl)-3-methyl-1,4-diazepan-2-one](/img/structure/B7352262.png)
![(3S)-4-[1-(3-chlorophenyl)-5-methyltriazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352264.png)

![(3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352282.png)
![(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352297.png)
![(3S)-4-[2-(2,4-dimethylphenyl)-1,3-thiazole-5-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352300.png)
![(3S)-4-[6-(furan-2-yl)-2-methylpyridine-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352305.png)


![(3S)-4-[2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352346.png)
![(3S)-4-[2-(3-fluoropyridin-2-yl)-1,3-thiazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352351.png)
![(3S)-3-methyl-4-[5-methyl-1-(oxan-4-yl)pyrazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352355.png)
![(3S)-4-[2-(2-chlorophenyl)-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352357.png)